

preparation of 3-Chloro-6-methoxypyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Chloro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B1424960

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An In-Depth Technical Guide to the Synthesis of **3-Chloro-6-methoxypyridine-2-carboxylic Acid**

Introduction

3-Chloro-6-methoxypyridine-2-carboxylic acid is a substituted picolinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel pharmaceutical agents. The pyridine core, adorned with a carboxylic acid, a methoxy group, and a chlorine atom, offers multiple points for further chemical modification.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic strategies for preparing **3-Chloro-6-methoxypyridine-2-carboxylic acid** (CAS No: 856836-44-7). We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and present robust, validated protocols. The narrative will focus on two primary synthetic routes: a classical approach involving the functionalization of a pre-halogenated pyridine ring and a more modern strategy centered on late-stage C-H activation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target compound's properties is fundamental for its synthesis and characterization.

Property	Value	Source
CAS Number	856836-44-7	[1] [2]
Molecular Formula	C ₇ H ₆ CINO ₃	[1]
Molecular Weight	187.58 g/mol	[1] [3]
Appearance	Solid (typically off-white to white)	[4]
Boiling Point	99-101 °C (literature value, may refer to a precursor)	[4]
Synonyms	3-Chloro-6-methoxypicolinic acid	[1]

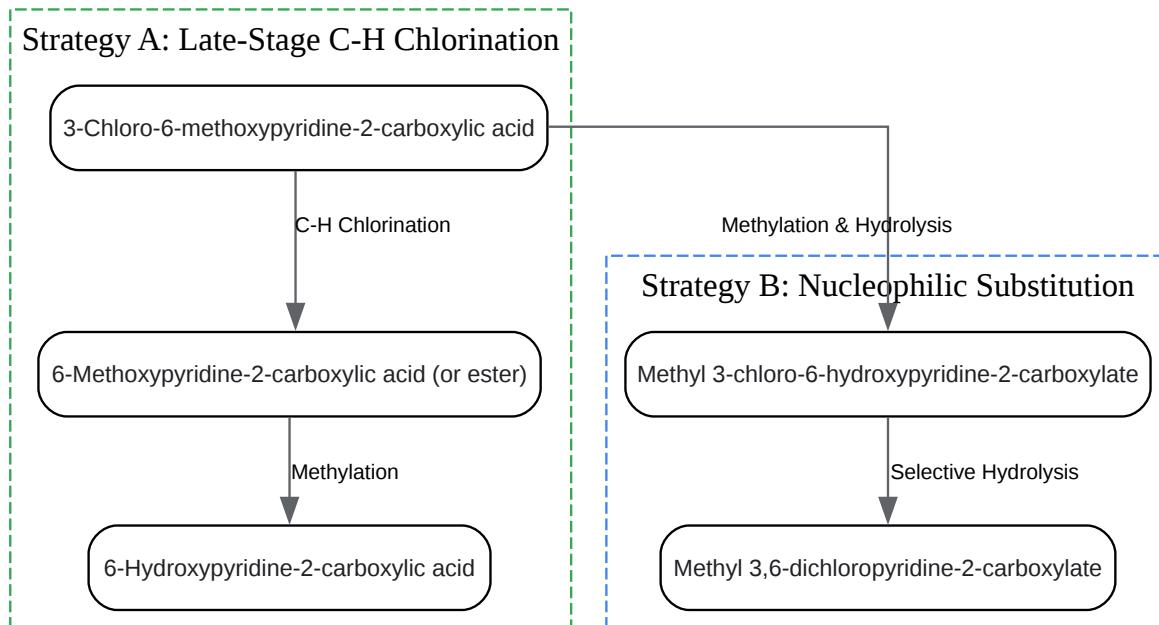
Expected Spectroscopic Data:

- ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.1-8.2 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH₃).
- ¹³C NMR (DMSO-d₆, 101 MHz): δ ~165 (C=O), 162 (C-O), 148 (C), 142 (CH), 125 (C-Cl), 112 (CH), 55 (OCH₃).
- Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₅CINO₃⁻: 186.0; found: 186.0.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents heavily influence the outcome of subsequent functionalization steps.

Two logical retrosynthetic disconnections for **3-Chloro-6-methoxypyridine-2-carboxylic acid** are outlined below.



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Figure 1: Retrosynthetic analysis of the target compound.

- **Strategy A (C-H Chlorination):** This modern approach involves installing the chlorine atom onto a pre-formed 6-methoxypicolinate scaffold. The key challenge is achieving regioselective chlorination at the C3 position. The electron-donating methoxy group at C6 is an ortho-, para-director, strongly activating the C3 and C5 positions for electrophilic substitution. The electron-withdrawing carboxylate group at C2 is a meta-director. The combined effect strongly favors substitution at C3, making this a highly logical and potentially efficient route.^[5]
- **Strategy B (Nucleophilic Substitution):** This classical strategy begins with a di-halogenated pyridine, such as 3,6-dichloropicolinate. The core transformation relies on a regioselective nucleophilic aromatic substitution (SNAr) with methoxide. The chlorine at the C6 position is generally more activated towards nucleophilic attack than the one at C3, which should allow for selective replacement.^[6]

This guide will detail the experimental protocol for Strategy A, which often represents a more streamlined and atom-economical approach.

Recommended Synthetic Protocol: Late-Stage C-H Chlorination

This pathway involves three key stages: (1) Esterification of the starting material, (2) O-Methylation of the hydroxyl group, (3) Regioselective C-H chlorination, and (4) Saponification to yield the final product.



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Figure 2: Workflow for Synthesis via C-H Chlorination.

Step 1: Esterification of 6-Hydroxypyridine-2-carboxylic Acid

The protection of the carboxylic acid as a methyl ester is a crucial first step to prevent unwanted side reactions during the subsequent methylation and chlorination steps. A common and effective method is the use of thionyl chloride in methanol.

Protocol:

- Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl, SO₂) will be observed.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

- Redissolve the resulting solid in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-hydroxypyridine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: O-Methylation

Methylation of the C6 hydroxyl group is achieved under standard Williamson ether synthesis conditions.

Protocol:

- Dissolve the crude Methyl 6-hydroxypyridine-2-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as acetone or DMF.
- Add anhydrous potassium carbonate (K_2CO_3 , 2.0-2.5 eq) to the solution.
- Add methyl iodide (MeI , 1.2-1.5 eq) and heat the mixture to 50-60 °C.
- Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 3-5 hours.
- After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 6-methoxypyridine-2-carboxylate.

Step 3: Regioselective C-H Chlorination

This is the key regiochemical step. N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for activated aromatic rings. Acetonitrile is a common solvent for this transformation.

Protocol:

- Dissolve Methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

- Add N-Chlorosuccinimide (1.1 eq) in one portion.
- Heat the reaction mixture to reflux (approx. 80-82 °C) for 12-18 hours. The reaction should be protected from light to minimize radical side reactions.
- Monitor the formation of the product and consumption of the starting material by LC-MS.
- Upon completion, cool the mixture and remove the acetonitrile in vacuo.
- Dissolve the residue in dichloromethane and wash with water to remove succinimide.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Methyl 3-chloro-6-methoxypyridine-2-carboxylate can be purified by column chromatography or carried forward if sufficiently pure.

Step 4: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice as it effectively saponifies the ester under mild conditions, minimizing potential side reactions. This method is a standard procedure for converting esters to carboxylic acids.[7][8]

Protocol:

- Dissolve the crude or purified Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
- Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the hydrolysis by TLC/LC-MS until the starting ester is fully consumed.
- Remove the THF under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

- Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate should form.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield **3-Chloro-6-methoxypyridine-2-carboxylic acid**.

Purification and Characterization

The final product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry, comparing the results with the expected data listed previously.

Safety Considerations

- Thionyl Chloride (SOCl_2): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a fume hood.
- N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
- Solvents: Handle flammable organic solvents with care and away from ignition sources.
- Acids/Bases: Use appropriate care when handling strong acids (HCl) and bases (LiOH).

Conclusion

The synthesis of **3-Chloro-6-methoxypyridine-2-carboxylic acid** is readily achievable through a well-designed, multi-step sequence. The presented strategy, based on a late-stage regioselective C-H chlorination, is an efficient and logical approach that leverages the inherent electronic properties of the pyridine scaffold. By carefully protecting the carboxylic acid and executing a directed electrophilic chlorination, this valuable building block can be prepared in a controlled and reproducible manner. The provided protocols are robust and serve as a solid foundation for researchers requiring this compound for their work in drug discovery and development.

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